molecular formula C21H17N3OS2 B4751487 5-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one CAS No. 371776-40-8

5-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one

Cat. No.: B4751487
CAS No.: 371776-40-8
M. Wt: 391.5 g/mol
InChI Key: DKKWATHNOGPOLH-AQTBWJFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: The compound features a central thiazolidin-4-one core substituted at position 5 with a (1,3-diphenyl-1H-pyrazol-4-yl)methylene group and at position 3 with an ethyl group. A thioxo (S=) group replaces the oxo (O=) at position 2 (CAS: 371776-40-8; Molecular Formula: C₂₁H₁₇N₃OS₂) .
Key Properties:

  • Molecular Weight: 391.51 g/mol.
  • Synthesis: Typically prepared via condensation of pyrazole-4-carbaldehydes with activated methylene compounds (e.g., 2-thioxothiazolidin-4-one derivatives) under reflux conditions .

Properties

IUPAC Name

(5Z)-5-[(1,3-diphenylpyrazol-4-yl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3OS2/c1-2-23-20(25)18(27-21(23)26)13-16-14-24(17-11-7-4-8-12-17)22-19(16)15-9-5-3-6-10-15/h3-14H,2H2,1H3/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKKWATHNOGPOLH-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

371776-40-8
Record name 5-((1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLENE)-3-ET-2-THIOXO-1,3-THIAZOLIDIN-4-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one typically involves the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with 3-ethyl-2-thioxothiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Scientific Research Applications

Antiinflammatory Properties

Research has indicated that derivatives of thiazolidinones, including 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one, exhibit promising anti-inflammatory properties. A study highlighted the compound's ability to inhibit human microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the inflammatory pathway. The compound demonstrated moderate potency with an IC50 value of approximately 36 nM against mPGES-1, while showing selectivity over cyclooxygenase (COX) isozymes .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Various studies have reported that thiazolidinone derivatives can induce apoptosis in cancer cells through multiple mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation. The introduction of the pyrazole ring enhances its bioactivity, making it a candidate for further development in cancer therapy .

Antimicrobial Effects

Preliminary investigations have suggested that this compound possesses antimicrobial properties against a range of pathogens. The presence of the thiazolidinone moiety is believed to contribute to its effectiveness against bacterial strains, potentially providing a basis for developing new antimicrobial agents .

Synthesis Overview

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of Pyrazole : The initial step involves the condensation of hydrazine derivatives with appropriate aldehydes or ketones to form the pyrazole ring.
  • Thiazolidinone Formation : Subsequent reactions lead to the formation of the thiazolidinone core through cyclization with isothiocyanates or thioketones.
  • Final Modifications : Further functionalization may be performed to enhance biological activity or solubility.

A detailed synthetic scheme can be summarized as follows:

StepReaction TypeKey ReagentsProduct
1CondensationHydrazine + AldehydePyrazole
2CyclizationIsothiocyanate + PyrazoleThiazolidinone
3FunctionalizationVarious reagentsFinal Product

In Vitro Studies

In vitro studies have demonstrated that compounds derived from this scaffold exhibit significant inhibition of mPGES-1 activity without affecting COX enzymes significantly, suggesting a favorable safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Structure-Aactivity Relationship (SAR)

Extensive SAR studies have been conducted to optimize the potency and selectivity of this compound against mPGES-1. Variations in substituents on the pyrazole and thiazolidinone rings have been systematically explored to identify structural features critical for biological activity .

Clinical Implications

The potential applications of this compound extend into clinical settings, particularly in developing novel anti-inflammatory and anticancer therapies. Its ability to selectively inhibit mPGES-1 may lead to reduced side effects commonly associated with conventional NSAIDs .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The compound belongs to a family of pyrazolylmethylene-thiazolidinones, where variations occur in:

  • Substituents on the pyrazole ring : Phenyl groups at positions 1 and 3.
  • Thiazolidinone modifications: Ethyl at position 3 and thioxo at position 2.

Table 1: Structural Comparison of Key Analogs

Compound Name / CAS Substituents (Pyrazole) Thiazolidinone Modifications Molecular Formula Key References
Target Compound (371776-40-8) 1,3-Diphenyl 3-Ethyl, 2-thioxo C₂₁H₁₇N₃OS₂
5-((1-Phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)-2-thioxoimidazolidin-4-one 1-Phenyl, 3-(p-tolyl) 2-Thioxoimidazolidinone core C₂₀H₁₆N₄OS
14f (mPGES-1 inhibitor) 1-(4-Chlorophenyl), 3-Phenyl 2,4-Thiazolidinedione N-acetic acid C₂₆H₁₉N₃O₅S₂
438478-03-6 (Antimicrobial agent) 1,3-Diphenyl 3-(4-Methylphenyl), 2-thioxo C₂₆H₁₉N₃OS₂
623940-51-2 (Long-chain derivative) 1,3-Diphenyl 3-Dodecyl, 2-thioxo C₃₁H₃₇N₃OS₂
Anticancer and Antimicrobial Activity
  • Target Compound: Limited direct activity data in evidence, but structurally related analogs (e.g., 438478-03-6) show antimicrobial properties .
  • Analog 14f : Exhibits potent inhibition of human mPGES-1 (IC₅₀ = 36 nM) with >50-fold selectivity over COX isoforms .
  • Pyrazolyl-TZDs (e.g., 6a) : Demonstrated antibacterial and antifungal activity (MIC = 8–32 µg/mL against S. aureus and C. albicans) .
Structure-Activity Relationships (SAR)
  • Pyrazole Substituents :
    • Bulky groups at pyrazole-3 (e.g., octyl in 7e) reduce mPGES-1 inhibition compared to shorter chains (e.g., butyl in 7c) due to steric hindrance in hydrophobic pockets .
    • Electron-withdrawing groups (e.g., 4-chlorophenyl in 7c) enhance potency by improving hydrophobic interactions .
  • Thiazolidinone Modifications: Thioxo (S=) at position 2 improves metabolic stability over oxo (O=) . Polar "heads" (e.g., carboxylic acid in 14f) form critical hydrogen bonds with mPGES-1 residues (R52, H53), enhancing selectivity .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

Compound Solubility LogP (Predicted) Key Features References
Target Compound Low (DMSO-soluble) 3.8 High lipophilicity due to diphenyl groups
14f Moderate (aqueous) 2.1 Carboxylic acid improves aqueous solubility
623940-51-2 (Dodecyl) Very low 6.5 Long alkyl chain enhances membrane affinity

Biological Activity

The compound 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one is a member of the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 1,3-diphenyl-1H-pyrazole with various thiazolidinone derivatives. The methods often utilize conventional heating or microwave-assisted techniques to enhance yield and reduce reaction times. For instance, the compound can be synthesized via a Knoevenagel condensation reaction, where the pyrazole derivative reacts with thiazolidinone under basic conditions.

Antitumor Activity

Numerous studies have highlighted the antitumor properties of pyrazole derivatives. For example, compounds similar to this compound have shown significant inhibitory effects against various cancer cell lines. In one study, a series of pyrazole-containing compounds demonstrated IC50 values ranging from 0.83 to 1.81 μM against lung (A549), breast (MCF-7), and cervical (HeLa) cancer cells . The mechanism of action often involves induction of apoptosis and cell cycle arrest at the G1 phase, as evidenced by flow cytometry and morphological studies.

Anti-inflammatory and Antibacterial Activities

In addition to antitumor effects, this compound class exhibits anti-inflammatory and antibacterial activities. Pyrazole derivatives have been reported to inhibit key inflammatory mediators and bacterial growth. For instance, one study indicated that certain pyrazole derivatives significantly inhibited bacterial strains such as Staphylococcus aureus and Escherichia coli . The structure-activity relationship (SAR) analyses suggest that modifications on the pyrazole ring can enhance these biological activities.

Case Studies

  • Anticancer Studies : A detailed study on a series of pyrazole derivatives revealed that modifications to the thiazolidinone moiety could lead to enhanced cytotoxicity in breast cancer cell lines. The compounds induced apoptosis through mitochondrial dysfunction and increased reactive oxygen species (ROS) levels .
  • Antibacterial Efficacy : A recent investigation into novel pyrazole derivatives showed promising antibacterial activity against several pathogens. The synthesized compounds were evaluated for their ability to inhibit bacterial growth in vitro, with some exhibiting superior activity compared to standard antibiotics .

Data Table of Biological Activities

Compound NameActivity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
5-Diphenyl-PyrazolAntitumorMCF-70.83
5-Diphenyl-PyrazolAntibacterialE. coli10
5-Diphenyl-PyrazolAnti-inflammatoryRAW264.7 cellsNot specified

Q & A

Q. What are the critical steps and optimization strategies for synthesizing 5-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one?

The synthesis typically involves a multi-step condensation reaction between pyrazole and thiazolidinone precursors. Key steps include:

  • Temperature control : Reactions often require reflux conditions (e.g., ethanol at 80°C) to achieve high yields .
  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency, while ethanol is used for recrystallization .
  • Catalyst use : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) accelerate cyclization . Yield optimization relies on purification via column chromatography or recrystallization .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Advanced analytical techniques are essential:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the pyrazole-thiazolidinone scaffold and substituent patterns (e.g., ethyl group at position 3) .
  • HPLC : Quantifies purity (>95% is typical for pharmacological studies) .
  • Mass spectrometry : Validates molecular weight (e.g., m/z ≈ 447.5 for the parent ion) .

Q. What are the foundational biological activities associated with this compound?

Preliminary studies indicate:

  • Enzyme inhibition : Targets cyclooxygenase-2 (COX-2) and kinases via its thioxothiazolidinone core .
  • Antimicrobial activity : Moderate efficacy against Gram-positive bacteria (MIC ~25 µg/mL) due to the pyrazole moiety .
  • Cytotoxicity : IC₅₀ values in cancer cell lines (e.g., MCF-7) range from 10–50 µM, dependent on substituent electronic effects .

Advanced Research Questions

Q. How do substituent modifications (e.g., ethyl vs. allyl groups at position 3) influence bioactivity?

Comparative studies reveal:

  • Lipophilicity : Ethyl groups enhance membrane permeability, improving cellular uptake in cancer models .
  • Steric effects : Bulky substituents (e.g., allyl) reduce binding affinity to COX-2 by ~30% compared to ethyl .
  • Electron-withdrawing groups : Nitro or fluorine substitutions on phenyl rings increase oxidative stability but may reduce solubility .

Q. What experimental strategies resolve contradictions in spectral data (e.g., NMR splitting patterns)?

Contradictions often arise from:

  • Tautomerism : The thioxo group exhibits keto-enol tautomerism, leading to variable NMR signals. Use deuterated DMSO to stabilize the dominant tautomer .
  • Stereochemical ambiguity : NOESY or X-ray crystallography clarifies Z/E configurations of the methylidene group .
  • Dynamic effects : Variable-temperature NMR mitigates signal splitting caused by conformational flexibility .

Q. How can researchers design assays to evaluate structure-activity relationships (SAR) for this compound?

A robust SAR framework includes:

  • In silico modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes with targets like EGFR or COX-2 .
  • Pharmacophore mapping : Identify critical moieties (e.g., thioxothiazolidinone for H-bonding, pyrazole for π-π stacking) .
  • Dose-response assays : Use IC₅₀/EC₅₀ curves to quantify potency shifts with structural variations .

Q. What are the challenges in scaling up synthesis for preclinical studies?

Key hurdles include:

  • Reaction reproducibility : Microwave-assisted synthesis improves consistency but requires specialized equipment .
  • Purification bottlenecks : Replace column chromatography with solvent-pair recrystallization (e.g., DMF/ethanol) for large batches .
  • By-product formation : Monitor intermediates via TLC to minimize thiazolidinone dimerization .

Methodological Considerations

Q. How to address discrepancies in biological activity data across studies?

Standardize protocols:

  • Cell line selection : Use authenticated lines (e.g., ATCC) to avoid variability .
  • Control compounds : Include reference inhibitors (e.g., celecoxib for COX-2 assays) .
  • Solvent consistency : DMSO concentration should not exceed 0.1% to prevent cytotoxicity artifacts .

Q. What computational tools predict metabolic stability of this compound?

Use:

  • ADMET predictors : SwissADME or pkCSM estimate hepatic clearance and CYP450 interactions .
  • Metabolite identification : Mass Frontier software identifies probable oxidation sites (e.g., sulfur in thioxo group) .

Q. How to design derivative libraries for high-throughput screening (HTS)?

Focus on:

  • Scaffold diversification : Introduce halogens or alkoxy groups to the phenyl rings .
  • Fragment-based design : Combine pyrazole-thiazolidinone cores with bioactive fragments (e.g., coumarin for fluorescence-based assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
5-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.